molecular formula C13H16N2S B12547962 N-[4-(Hex-1-yn-1-yl)phenyl]thiourea CAS No. 832099-01-1

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea

Cat. No.: B12547962
CAS No.: 832099-01-1
M. Wt: 232.35 g/mol
InChI Key: GGVYZMRARCDVQH-UHFFFAOYSA-N
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Description

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea is a synthetic organosulfur compound belonging to the class of arylthiourea derivatives. Thioureas are structurally analogous to urea, featuring a sulfur atom in place of oxygen, which significantly alters their electronic properties and molecular recognition capabilities . The core thiourea (-NH-CS-NH-) functional group is a versatile scaffold in medicinal chemistry and organic synthesis, known for its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets and enabling self-assembly in crystalline materials . The specific structure of this compound incorporates a hex-1-yn-1-yl substituent at the para position of the phenyl ring. This alkynyl group introduces potential for further chemical modification via click chemistry and can influence the compound's overall lipophilicity, a critical parameter for tuning drug-like properties and cell membrane permeability . Primary research applications for thiourea derivatives are extensive. They are widely investigated as key intermediates in organic synthesis and as privileged scaffolds in drug discovery due to their diverse biological activities . These activities include antibacterial, anticancer, antioxidant, and antitubercular properties, as documented in reviews of structurally related compounds . Furthermore, thiourea derivatives can serve as ligands for metal complexes, where the sulfur and nitrogen atoms act as ligating centers, forming stable coordination compounds with potential catalytic or therapeutic applications . The conformational flexibility of the thiourea moiety—adopting anti–anti or anti–syn conformations—can dictate its intermolecular interaction patterns, such as forming N–H···S hydrogen bonds that lead to specific supramolecular architectures, a factor critical in crystal engineering and materials science . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

832099-01-1

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

(4-hex-1-ynylphenyl)thiourea

InChI

InChI=1S/C13H16N2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)15-13(14)16/h7-10H,2-4H2,1H3,(H3,14,15,16)

InChI Key

GGVYZMRARCDVQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • 4-(Hex-1-yn-1-yl)aniline (1.0 mmol)
    • Potassium thiocyanate (KSCN, 1.2 mmol)
    • Ethanol (20 mL)
  • Procedure :

    • Dissolve the amine in ethanol under reflux (78°C).
    • Add KSCN slowly while stirring.
    • Continue refluxing for 3–4.5 hours until completion (monitored by TLC).
    • Cool, filter, and recrystallize from ethanol or dichloromethane.

Key Observations

Parameter Value/Description Source
Yield 70–99% (varies with substituents)
Reaction Time 3–4.5 hours
Purification Recrystallization (EtOH/CH₂Cl₂)

Advantages : High yield, minimal equipment required.
Limitations : Prolonged reaction time, potential side reactions with alkyne groups under acidic conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Reaction Protocol

  • Reactants :

    • 4-(Hex-1-yn-1-yl)aniline (1.0 mmol)
    • KSCN (1.2 mmol)
    • Acetonitrile (30 mL)
  • Procedure :

    • Combine reactants in a microwave-safe vial.
    • Irradiate at 125°C (200 W) for 15 minutes.
    • Cool, filter, and recrystallize.

Key Observations

Parameter Value/Description Source
Yield 86.3%
Reaction Time 15 minutes
Energy Efficiency 8× faster than conventional methods

Advantages : Rapid synthesis, energy efficiency.
Limitations : Requires specialized equipment.

Benzoyl Thiocyanate Intermediate Route

This method avoids direct use of KSCN by forming a thiocyanate intermediate.

Reaction Protocol

  • Step 1 : Synthesize benzoyl thiocyanate.

    • React benzoyl chloride (1.0 mmol) with KSCN (1.1 mmol) in acetone under reflux.
    • Filter ammonium chloride precipitate; isolate benzoyl thiocyanate.
  • Step 2 : React with amine.

    • Dissolve 4-(hex-1-yn-1-yl)aniline (1.0 mmol) in acetone.
    • Add benzoyl thiocyanate (1.0 mmol) and reflux for 1 hour.

Key Observations

Parameter Value/Description Source
Yield 70–85%
Reaction Time 1 hour (Step 2)
Intermediate Purity Requires filtration of byproducts

Advantages : Avoids acidic conditions, suitable for sensitive substrates.
Limitations : Multi-step process, lower yield compared to direct methods.

Alternative Methods and Considerations

Spectroscopic Characterization

Key spectral data for N-[4-(Hex-1-yn-1-yl)phenyl]thiourea:

Technique Observed Peaks/Shifts Source
FT-IR N–H stretch (3300–3400 cm⁻¹), C≡C stretch (2100–2200 cm⁻¹)
¹H NMR δ 2.1–2.8 (alkyne CH₂), δ 7.2–7.8 (aromatic H)

Comparative Analysis of Methods

Method Yield (%) Time Equipment Alkyne Stability
Conventional Reflux 70–99 3–4.5 h Basic Moderate
Microwave-Assisted 86.3 15 min Specialized High
Benzoyl Thiocyanate 70–85 1–2 h Basic High

Recommendation : Microwave-assisted synthesis is optimal for rapid, high-yield production. For large-scale syntheses, conventional reflux remains cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hex-1-yn-1-yl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of N-[4-(Hex-1-yn-1-yl)phenyl]thiourea

The synthesis of this compound typically involves the reaction between 4-(Hex-1-yn-1-yl)aniline and thiocyanate compounds. This process is usually conducted in organic solvents such as ethanol or methanol under controlled conditions, often requiring heat to facilitate the formation of the thiourea derivative. While specific industrial production methods are not extensively documented, optimizing laboratory conditions is essential for achieving high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action may involve interactions with specific molecular targets, where the thiourea group forms hydrogen bonds with active sites on enzymes, potentially modulating their activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Pseudomonas aeruginosa200 μg/mL
Enterococcus faecalis150 μg/mL

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that thiourea derivatives can target specific molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways. The compound has demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating promising therapeutic effects .

Table 2: Anticancer Activity of Thiourea Derivatives

Cancer Cell LineIC50 Value (µM)
Pancreatic Cancer7
Prostate Cancer10
Breast Cancer14

Material Science Applications

In materials science, this compound can be utilized as a precursor for synthesizing novel materials with specific properties. The thiourea moiety allows for diverse chemical reactivity, making it suitable for applications in polymer chemistry and nanotechnology. The compound's unique structural features may enhance its reactivity compared to similar compounds, potentially leading to innovative material formulations .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiourea derivatives against resistant bacterial strains. This compound showed significant inhibitory effects compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Research : Another research focused on the anticancer properties of thiourea derivatives, demonstrating that this compound effectively inhibited cell proliferation in breast and pancreatic cancer models. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Material Development : A recent investigation into the use of thioureas in polymer synthesis revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, showcasing its utility in advanced material applications .

Mechanism of Action

The mechanism of action of N-[4-(Hex-1-yn-1-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance stability and binding affinity in enzyme inhibition.
  • Bulky substituents (e.g., cyclohexyl in , lactosyl in ) may restrict conformational flexibility, affecting molecular interactions.
  • Selenium-containing groups (e.g., methylselanyl in DS036 ) improve corrosion inhibition efficacy.
Table 2: Functional Comparison
Compound Name Biological/Chemical Activity Key Findings Reference
TUBC Elastase inhibition, antioxidant IC₅₀ = 12.8 µM (elastase); 80% DPPH radical scavenging
DS036 Corrosion inhibition Tafel analysis showed 85% efficiency in acidic media
Compound 21 Carbonic anhydrase inhibition Ki = 4.2 nM (transmembrane isoform)
N-[4-(4-Nitrophenoxy)phenyl]-thiazol-2-amines Anthelmintic, antibacterial IC₅₀ = 18 µM (helminthes); MIC = 6.25 µg/mL (Staphylococcus aureus)
N-[Trifluoromethylphenyl]thiourea Not specified High thermal stability (m.p. 142–146°C)
N-[Hydroxyphenyl]thiourea Antioxidant (inferred) Structural similarity to TUBC suggests radical scavenging potential

Key Trends :

  • Elastase Inhibition : TUBC’s benzimidazole moiety enhances binding to elastase’s active site via π-π stacking and hydrogen bonds .
  • Antimicrobial Activity : Thiazole-containing thioureas (e.g., ) exhibit broad-spectrum activity due to sulfur and nitrogen heteroatoms disrupting microbial membranes.
  • Corrosion Inhibition : Selenium in DS036 forms protective layers on metal surfaces, reducing oxidation .

Molecular Interactions and Computational Studies

  • TUBC : Molecular docking revealed hydrogen bonds with elastase residues (Arg217, Asp226) and π-π interactions with Trp141 .
  • Compound 21 : Docking studies indicated hydrogen bonding with carbonic anhydrase’s zinc-coordinated water molecule .
  • EGFR Inhibitors : Thiourea derivatives with chlorophenyl/methoxyphenyl groups (e.g., ) showed IC₅₀ values as low as 14.8 nM via hydrogen bonding with EGFR’s Met793 and Lys745 .

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